molecular formula C18H16N2O3 B2997825 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone CAS No. 1105217-75-1

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone

Cat. No.: B2997825
CAS No.: 1105217-75-1
M. Wt: 308.337
InChI Key: DFYDIMQLXCYIHK-UHFFFAOYSA-N
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Description

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone is a complex organic compound that features a furan ring, an isoxazole ring, and an indoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of acid catalysts.

    Isoxazole Ring Formation: The isoxazole ring is often formed via the 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes.

    Indoline Synthesis: The indoline moiety can be synthesized through the reduction of indole derivatives.

    Coupling Reactions: The final step involves coupling the furan, isoxazole, and indoline moieties using appropriate coupling agents and reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: The indoline moiety can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products

    Oxidation: Furanones

    Reduction: Isoxazolines

    Substitution: Halogenated or nitrated indoline derivatives

Scientific Research Applications

2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its complex structure and potential bioactivity.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan, isoxazole, and indoline moieties can contribute to binding interactions with biological targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(Furan-2-yl)isoxazol-3-yl)-1-(2-methylindolin-1-yl)ethanone: can be compared with other compounds containing furan, isoxazole, and indoline moieties, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-12-9-13-5-2-3-6-15(13)20(12)18(21)11-14-10-17(23-19-14)16-7-4-8-22-16/h2-8,10,12H,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYDIMQLXCYIHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)CC3=NOC(=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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